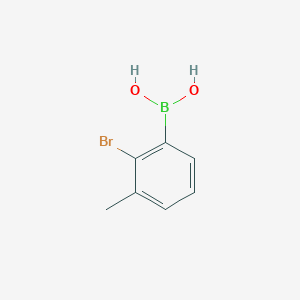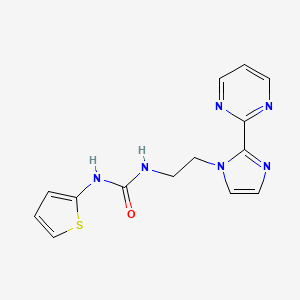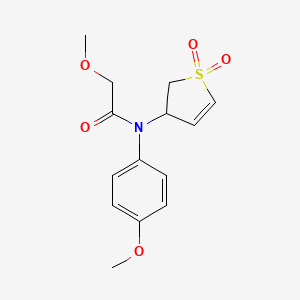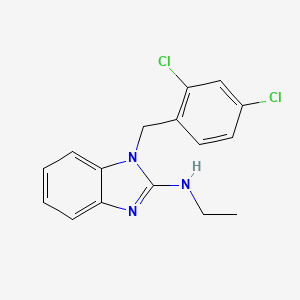![molecular formula C23H21ClN2O4S B2856526 N-(2-benzoyl-4-chlorophenyl)-3-[(4-methylphenyl)sulfonylamino]propanamide CAS No. 380882-36-0](/img/structure/B2856526.png)
N-(2-benzoyl-4-chlorophenyl)-3-[(4-methylphenyl)sulfonylamino]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that likely contains a benzoyl group, a chlorophenyl group, a methylphenyl group, a sulfonylamino group, and a propanamide group . It’s worth noting that the exact structure and properties can vary depending on the arrangement of these groups.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different group to the molecule. Unfortunately, without specific information or a known synthesis route for this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent groups. As I mentioned earlier, it likely contains a benzoyl group, a chlorophenyl group, a methylphenyl group, a sulfonylamino group, and a propanamide group .Chemical Reactions Analysis
The chemical reactions that this compound undergoes would depend on its exact structure and the conditions under which it’s reacted. Without specific information, it’s difficult to provide a detailed chemical reactions analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and reactivity. These properties would be determined by the compound’s exact structure .科学的研究の応用
Sulfonamide Research and Applications
N-(2-benzoyl-4-chlorophenyl)-3-[(4-methylphenyl)sulfonylamino]propanamide is a compound that belongs to the class of sulfonamides, a group of molecules known for their wide range of applications in medicinal chemistry and environmental science. Sulfonamides have been the subject of extensive research due to their therapeutic potential and environmental impact.
Therapeutic Applications
Sulfonamides play a crucial role in the development of various drugs due to their antibacterial and therapeutic properties. They are foundational in creating diuretics, carbonic anhydrase inhibitors, antiepileptic drugs, and anti-inflammatory medications. Recent studies have focused on exploring the novel therapeutic applications of sulfonamides, including their role in treating glaucoma, cancer, and microbial infections. For instance, sulfonamide carbonic anhydrase inhibitors (CAIs) have shown promise as selective antiglaucoma drugs targeting CA II and as antitumor agents targeting CA IX/XII, demonstrating the potential for sulfonamides in developing new treatments for these conditions (Carta, Scozzafava, & Supuran, 2012).
Environmental Impact and Concerns
Beyond their medicinal applications, sulfonamides and related compounds have raised environmental concerns. Studies on the occurrence, fate, and behavior of parabens and benzophenones in aquatic environments have highlighted the potential risks associated with the widespread use of sulfonamide-containing products. Parabens, often used as preservatives in cosmetics and pharmaceuticals, have been found in surface water and sediments, indicating their continuous introduction into the environment. Similarly, benzophenone-3, a common component in sunscreens, has been detected in water bodies, raising concerns about its impact on aquatic ecosystems and human health (Haman, Dauchy, Rosin, & Munoz, 2015); (Kim & Choi, 2014).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-3-[(4-methylphenyl)sulfonylamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O4S/c1-16-7-10-19(11-8-16)31(29,30)25-14-13-22(27)26-21-12-9-18(24)15-20(21)23(28)17-5-3-2-4-6-17/h2-12,15,25H,13-14H2,1H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHGXOIMSDKPIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-benzoyl-4-chlorophenyl)-3-[(4-methylphenyl)sulfonylamino]propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

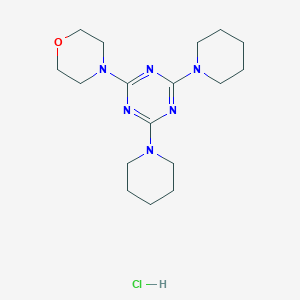
![2-Chloro-1-[3-(trifluoromethyl)cyclohexyl]ethan-1-one](/img/structure/B2856444.png)
![3-(4-Chlorophenyl)-1-(furan-2-yl)-3-[(4-methylphenyl)sulfonyl]propan-1-one](/img/structure/B2856445.png)
![N-(3,5-bis(trifluoromethyl)phenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2856448.png)
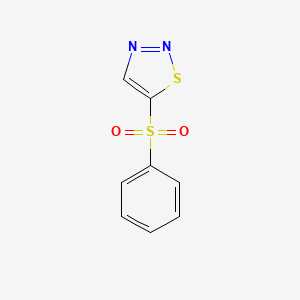
![2-[[3-(3-Bromophenyl)-1-phenylpyrazol-4-yl]methylidene]propanedinitrile](/img/structure/B2856452.png)
![1-[(2-Fluorophenyl)methyl]-3'-(4-methylphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2856454.png)

